1-(6-Fluoropyridin-2-yl)ethan-1-ol
CAS No.: 960001-33-6
Cat. No.: VC4366865
Molecular Formula: C7H8FNO
Molecular Weight: 141.145
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 960001-33-6 |
---|---|
Molecular Formula | C7H8FNO |
Molecular Weight | 141.145 |
IUPAC Name | 1-(6-fluoropyridin-2-yl)ethanol |
Standard InChI | InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 |
Standard InChI Key | SGJMGFWPOYBAOH-UHFFFAOYSA-N |
SMILES | CC(C1=NC(=CC=C1)F)O |
Introduction
1-(6-Fluoropyridin-2-yl)ethan-1-ol, also known as 1-(6-fluoropyridin-2-yl)ethanol, is a chemical compound with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol. Its CAS number is 960001-33-6 . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 6-position of the pyridine ring. The presence of fluorine imparts unique chemical and physical properties to the compound, making it of interest in various chemical and pharmaceutical applications.
Structural Information
The structural formula of 1-(6-fluoropyridin-2-yl)ethan-1-ol includes a pyridine ring with a fluorine atom at the 6-position and an ethan-1-ol group attached at the 2-position. The compound's SMILES notation is CC(C1=NC(=CC=C1)F)O, and its InChIKey is SGJMGFWPOYBAOH-UHFFFAOYSA-N .
Structural Details
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Molecular Formula: C₇H₈FNO
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Molecular Weight: 141.14 g/mol
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CAS Number: 960001-33-6
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SMILES: CC(C1=NC(=CC=C1)F)O
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InChIKey: SGJMGFWPOYBAOH-UHFFFAOYSA-N
Synthesis and Availability
The synthesis of 1-(6-fluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 6-fluoropyridine-2-carbaldehyde with a suitable reducing agent to form the alcohol. This compound is available from various chemical suppliers, with prices varying based on quantity and purity. For example, Biosynth offers it in quantities of 100 mg and 1 g, with prices subject to change .
Availability Details
Quantity | Price |
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100 mg | $564.00 |
1 g | $1,540.00 |
Applications and Research
While specific literature on the applications of 1-(6-fluoropyridin-2-yl)ethan-1-ol is limited, compounds with similar structures are often explored in pharmaceutical and chemical research due to their potential bioactivity and reactivity. The fluorine atom can enhance the compound's stability and interaction with biological targets, making it a candidate for further investigation in drug discovery and development.
Predicted Collision Cross Sections
The predicted collision cross sections (CCS) for different adducts of 1-(6-fluoropyridin-2-yl)ethan-1-ol are as follows:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 142.06627 | 127.0 |
[M+Na]+ | 164.04821 | 139.1 |
[M+NH4]+ | 159.09281 | 134.8 |
[M+K]+ | 180.02215 | 133.6 |
[M-H]- | 140.05171 | 126.9 |
[M+Na-2H]- | 162.03366 | 133.4 |
[M]+ | 141.05844 | 128.5 |
[M]- | 141.05954 | 128.5 |
These values are useful in mass spectrometry analyses to identify and quantify the compound in complex mixtures.
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